

Glesatinib Hydrochloride: Application Notes and Protocols for Cancer Cell Line Research

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Compound of Interest

Compound Name: *Glesatinib hydrochloride*

Cat. No.: *B1139298*

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Abstract

Glesatinib hydrochloride (also known as MGCD265) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] It primarily functions as a dual inhibitor of the c-MET (Mesenchymal-Epithelial Transition factor) and SMO (Smoothed) signaling pathways.[3][4] Additionally, glesatinib targets other receptor tyrosine kinases such as Tek/Tie-2, VEGFR types 1, 2, and 3, and RON (MST1R).[1] Its ability to inhibit these pathways makes it a subject of interest in oncology research, particularly for tumors exhibiting genetic alterations in MET, such as non-small cell lung cancer (NSCLC).[5][6] Furthermore, glesatinib has been shown to counteract P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells.[7][8] This document provides detailed application notes and standardized protocols for the use of **glesatinib hydrochloride** in cancer cell line research.

Mechanism of Action

Glesatinib is an ATP-competitive inhibitor that binds to the kinase domain of its target receptors, preventing phosphorylation and subsequent activation of downstream signaling cascades.[5] The inhibition of the c-MET pathway interferes with tumor cell proliferation, survival, and angiogenesis.[1] Its activity against the SMO receptor disrupts the Hedgehog signaling pathway, which is implicated in tumorigenesis. By inhibiting multiple key signaling pathways involved in cancer progression, glesatinib exhibits broad anti-tumor potential.

Data Presentation

Table 1: Cytotoxicity of Glesatinib Hydrochloride in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Notes	Reference
KB-3-1	Human epidermoid carcinoma	~7.5	Parental cell line	[7]
KB-C2	Human epidermoid carcinoma	~8.0	P-gp overexpressing	[7]
SW620	Colorectal adenocarcinoma	~6.0	Parental cell line	[7]
SW620/Ad300	Colorectal adenocarcinoma	~7.0	P-gp overexpressing	[7]
HEK293	Human embryonic kidney	~9.0	Parental cell line	[7]
HEK293/ABCB1	Human embryonic kidney	~9.5	P-gp overexpressing	[7]
H1299	Non-small cell lung cancer	0.08	-	[8]
NCI-H441	Non-small cell lung cancer	Not specified	Low-level MET amplification	[5]
NCI-H596	Non-small cell lung cancer	Not specified	METex14 deletion mutant	[5]
Hs746T	Non-small cell lung cancer	Not specified	METex14 deletion mutant and amplified	[5]

Table 2: Reversal of P-glycoprotein Mediated Multidrug Resistance by Glesatinib

Cell Line	Chemotherapeutic Agent	Glesatinib Concentration (µM)	Fold Reversal of Resistance	Reference
KB-C2	Paclitaxel	1	12.3	[7]
KB-C2	Paclitaxel	3	35.8	[7]
KB-C2	Colchicine	1	10.7	[7]
KB-C2	Colchicine	3	29.5	[7]
KB-C2	Doxorubicin	1	8.9	[7]
KB-C2	Doxorubicin	3	21.4	[7]
HEK293/ABCB1	Paclitaxel	1	15.2	[7]
HEK293/ABCB1	Paclitaxel	3	41.7	[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of **glesatinib hydrochloride** on cancer cell lines.

Materials:

- **Glesatinib hydrochloride**
- Cancer cell lines of interest
- Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 96-well plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Phosphate Buffered Saline (PBS)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Drug Treatment: Prepare serial dilutions of **glesatinib hydrochloride** in complete medium. The concentration range should be selected based on expected IC₅₀ values (e.g., 0.01 μ M to 100 μ M). Remove the medium from the wells and add 100 μ L of the glesatinib-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve glesatinib).
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.^[7]
- MTT Addition: After incubation, add 20 μ L of MTT solution to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the glesatinib concentration to determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to assess the effect of glesatinib on the phosphorylation of target proteins like c-MET.

Materials:

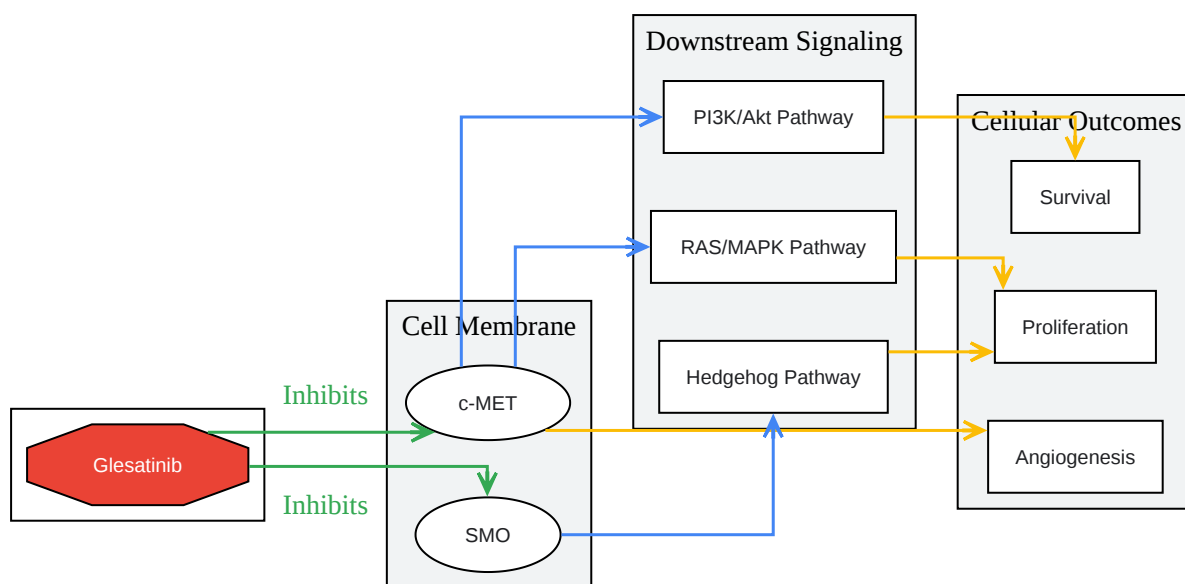
- **Glesatinib hydrochloride**
- Cancer cell lines
- 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- **Cell Treatment:** Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of glesatinib for a specified time (e.g., 2-24 hours). For c-MET activation, cells can be stimulated with human hepatocyte growth factor (hHGF) for a short period before lysis.^[5]
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

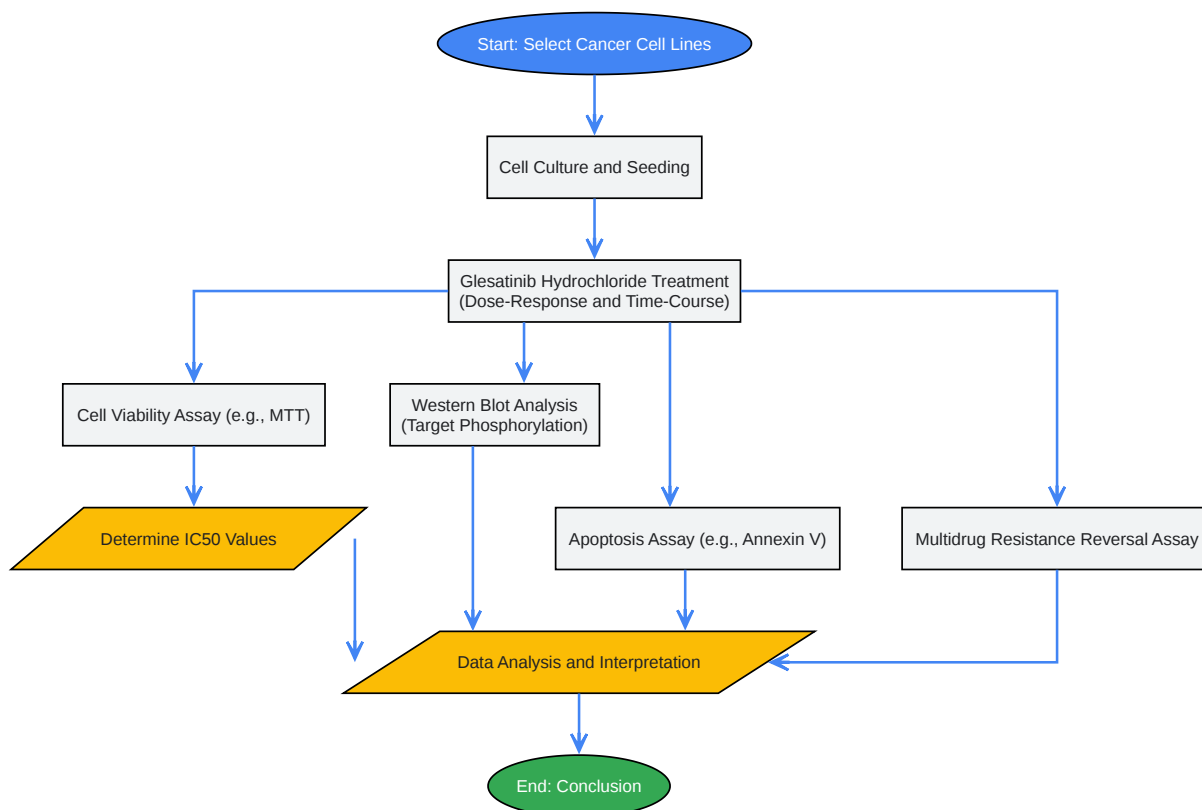
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE and Transfer:** Denature the protein samples and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
- **Analysis:** Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations



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Caption: Glesatinib inhibits c-MET and SMO, blocking downstream signaling pathways.



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Caption: General experimental workflow for evaluating Glesatinib in cancer cell lines.

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